molecular formula C7H8FNO2 B372811 3-Ethoxy-5-fluoropyridine 1-oxide

3-Ethoxy-5-fluoropyridine 1-oxide

Cat. No.: B372811
M. Wt: 157.14g/mol
InChI Key: CDYYDUXOWVHKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-5-fluoropyridine 1-oxide (CAS 59455-32-2) is a fluorinated pyridine derivative with a molecular formula of C7H8FNO2 and a molecular weight of 157.14 g/mol. This compound serves as a versatile and valuable chemical building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex heterocyclic systems. Its structure, featuring both an ethoxy substituent and a pyridine N-oxide moiety, makes it a key intermediate for constructing targeted therapeutic agents. Recent patent literature highlights its specific application as a core synthon in the development of potent Diacylglycerol Acyl Transferase 2 (DGAT2) inhibitors . These inhibitors are investigated for the treatment of a range of metabolic disorders, including conditions related to the liver and kidneys, obesity, and diabetes . As a pyridine N-oxide, the compound can exhibit modified reactivity and solubility compared to its parent pyridine, offering researchers a unique handle for further functionalization and structure-activity relationship (SAR) studies. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this critical intermediate for their investigations into novel pharmaceutical compounds.

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14g/mol

IUPAC Name

3-ethoxy-5-fluoro-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8FNO2/c1-2-11-7-3-6(8)4-9(10)5-7/h3-5H,2H2,1H3

InChI Key

CDYYDUXOWVHKAB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C[N+](=C1)[O-])F

Canonical SMILES

CCOC1=CC(=C[N+](=C1)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

a. Substituent Effects on Reactivity and Stability

The table below compares 3-ethoxy-5-fluoropyridine 1-oxide with structurally related pyridine 1-oxide derivatives:

Compound Substituents Electronic Effects Key Reactivity Trends
3-Ethoxy-5-fluoropyridine 1-oxide 3-OCH₂CH₃, 5-F, 1-O⁻ Electron-donating (ethoxy) + electron-withdrawing (F, N-oxide) Enhanced electrophilicity at C-2/C-4; stabilized against nucleophilic attack at C-5 due to fluorine
3-Methyl-2,6-dicyanopyridine (from [2]) 3-CH₃, 2/6-CN Electron-withdrawing (CN) + electron-donating (CH₃) High reactivity at C-4 for acid hydrolysis; CN groups enable carboxylate formation
4-Nitro-pyridine 1-oxide (from [3]) 4-NO₂, 1-O⁻ Strong electron-withdrawing (NO₂, N-oxide) High susceptibility to reduction; nitro group increases toxicity and instability

Key Observations :

  • Fluorine vs. Nitro Groups : The 5-fluorine in 3-ethoxy-5-fluoropyridine 1-oxide provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group in 4-nitro-pyridine 1-oxide. This difference reduces the former’s toxicity and oxidative instability, as nitro groups are prone to explosive decomposition .
  • Ethoxy vs.

Optimization Challenges :

  • highlights the importance of solvent and peroxide selection in pyridine 1-oxide oxidations. For instance, polar aprotic solvents (e.g., DMF) may improve yields for ethoxy-substituted derivatives, while nonpolar solvents could favor methyl or butyl analogs .
  • Fluorine’s electronegativity may necessitate higher reaction temperatures or stronger electrophiles compared to non-fluorinated analogs .

Preparation Methods

Diazotization of 3-Ethoxy-5-aminopyridine

The amino group at position 5 is diazotized using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (-5°C to 5°C). The diazonium intermediate is highly reactive and requires immediate fluorination to prevent decomposition.

Fluorination via Balz-Schiemann Reaction

The diazonium salt is treated with hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) to yield 3-ethoxy-5-fluoropyridine . This step typically achieves yields of 70–85% under controlled conditions (30–70°C, 30–60 minutes).

Oxidation to 1-Oxide

The final step involves oxidizing the pyridine ring using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. For example, stirring 3-ethoxy-5-fluoropyridine with 30% H₂O₂ at 60°C for 12 hours produces the 1-oxide derivative with 65–75% yield.

An alternative route leverages halogenated intermediates for ethoxy group introduction, as seen in the synthesis of 2-bromo-5-fluoro-6-picoline.

Bromination of 5-Fluoropyridine 1-Oxide

Direct bromination of 5-fluoropyridine 1-oxide using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) selectively substitutes position 3, yielding 3-bromo-5-fluoropyridine 1-oxide .

Nucleophilic Substitution with Ethoxide

The bromine atom is replaced via reaction with sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 80–100°C. This SNAr (nucleophilic aromatic substitution) proceeds efficiently due to the electron-withdrawing effects of the fluorine and N-oxide groups, affording 3-ethoxy-5-fluoropyridine 1-oxide in 60–75% yield.

Direct Oxidation of 3-Ethoxy-5-fluoropyridine

For substrates where the N-oxide group is introduced late-stage, pre-functionalized pyridines are oxidized under mild conditions.

Synthesis of 3-Ethoxy-5-fluoropyridine

Starting from 3-hydroxy-5-fluoropyridine , ethylation is achieved using ethyl bromide (EtBr) and potassium carbonate (K₂CO₃) in acetone. The hydroxyl group at position 3 is replaced with ethoxy, yielding 3-ethoxy-5-fluoropyridine (85–90% yield).

Selective Oxidation to 1-Oxide

Oxidation with mCPBA in dichloromethane (20–25°C, 6–8 hours) selectively forms the N-oxide without disturbing the ethoxy or fluorine substituents. This method avoids over-oxidation and achieves 70–80% isolated yield.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
DiazotizationDiazotization, Fluorination, Oxidation65–75High regioselectivityRequires handling hazardous HF
Halogen ExchangeBromination, SNAr, Oxidation60–75Scalable for industrial productionMulti-step purification needed
Direct OxidationEthylation, Oxidation70–80Mild reaction conditionsDependent on precursor availability

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Tetrahydrofuran (THF) and ethylene glycol dimethyl ether are preferred for reduction steps due to their compatibility with sodium borohydride.

  • Dichloromethane and n-heptane are used for extractions and recrystallization to enhance purity .

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